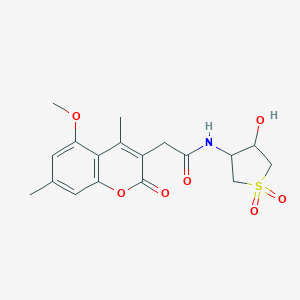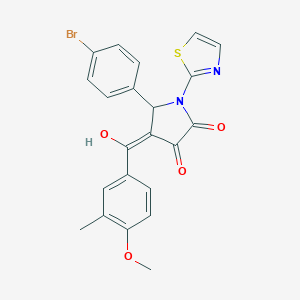![molecular formula C22H18N2O2 B263964 (6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B263964.png)
(6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one, also known as DMQD, is a synthetic quinazoline derivative that has been studied for its potential as a therapeutic agent in various scientific research applications. DMQD has been synthesized using various methods and has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of (6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one is not fully understood. However, studies have suggested that (6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one may exert its effects by inhibiting various signaling pathways, including the NF-κB and PI3K/Akt pathways. (6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
(6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one has been found to possess a wide range of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and neuroprotective properties, (6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one has also been shown to possess antioxidant activity and to inhibit the activity of certain enzymes, including acetylcholinesterase and tyrosinase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one has several advantages for lab experiments, including its relatively simple synthesis and its wide range of biochemical and physiological effects. However, (6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on (6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one. One area of interest is the development of (6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one-based therapeutics for cancer treatment, anti-inflammatory therapy, and neuroprotection. Another area of interest is the elucidation of the mechanism of action of (6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one and the identification of its molecular targets. Furthermore, the development of new methods for the synthesis of (6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one and its analogs may also be an area of future research.
Métodos De Síntesis
(6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one can be synthesized using a variety of methods, including the reaction of 3,4-dimethylphenol with 2-aminobenzonitrile to form 4-(3,4-dimethylphenoxy)quinazoline. This intermediate can then be reacted with cyclohexa-2,4-dien-1-one to form (6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one. Other methods of synthesis have also been reported in the literature.
Aplicaciones Científicas De Investigación
(6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one has been studied for its potential as a therapeutic agent in various scientific research applications, including cancer treatment, anti-inflammatory therapy, and neuroprotection. Studies have shown that (6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one exhibits anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. (6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, (6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Fórmula molecular |
C22H18N2O2 |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
(6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C22H18N2O2/c1-14-11-12-16(13-15(14)2)26-22-17-7-3-5-9-19(17)23-21(24-22)18-8-4-6-10-20(18)25/h3-13,23H,1-2H3/b21-18+ |
Clave InChI |
TVLHZSTUDLQRIN-DYTRJAOYSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)OC2=N/C(=C/3\C=CC=CC3=O)/NC4=CC=CC=C42)C |
SMILES |
CC1=C(C=C(C=C1)OC2=NC(=C3C=CC=CC3=O)NC4=CC=CC=C42)C |
SMILES canónico |
CC1=C(C=C(C=C1)OC2=NC(=C3C=CC=CC3=O)NC4=CC=CC=C42)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{6-chloro-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide](/img/structure/B263884.png)
![1-(4-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 1-naphthylmethyl sulfide](/img/structure/B263886.png)
![3-(4-fluorophenyl)-2-methyl-5-{[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B263887.png)
![2-{6-chloro-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide](/img/structure/B263888.png)

![5-ethyl-N-(1-{[(2-furylmethyl)amino]carbonyl}-3-methylbutyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B263890.png)
![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-{4-[(3-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B263906.png)
![4-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl methyl ether](/img/structure/B263911.png)
![8-ethyl-3,3-dimethyl-6-(4-{[(tetrahydro-2-furanylmethyl)amino]acetyl}-1-piperazinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B263912.png)
![(3Z)-4-(3,4-dimethoxyphenyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-5-(3-propan-2-yloxypropyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B263919.png)

![N-benzyl-2-[4-(5-cyano-8-ethyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-1-piperazinyl]acetamide](/img/structure/B263942.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B263944.png)
![1-(3,4-dimethoxyphenyl)-2-[(2-methoxyethyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B263946.png)